molecular formula C28H25ClN2O3 B11615929 5-acetyl-6-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

5-acetyl-6-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B11615929
M. Wt: 473.0 g/mol
InChI Key: FATVKBRQPXGICZ-UHFFFAOYSA-N
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Description

The compound 5-acetyl-6-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one belongs to the benzodiazepinone class, characterized by a fused diazepine ring system. Its structure includes:

  • A 5-acetyl group at position 3.
  • 4-Chlorophenyl and 4-methoxyphenyl substituents at positions 6 and 9, respectively.
  • A ketone group at position 5.

Properties

Molecular Formula

C28H25ClN2O3

Molecular Weight

473.0 g/mol

IUPAC Name

5-acetyl-6-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H25ClN2O3/c1-17(32)31-25-6-4-3-5-23(25)30-24-15-20(18-9-13-22(34-2)14-10-18)16-26(33)27(24)28(31)19-7-11-21(29)12-8-19/h3-14,20,28,30H,15-16H2,1-2H3

InChI Key

FATVKBRQPXGICZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable diketone under acidic conditions.

    Introduction of Substituents: The chlorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require the use of strong acids or Lewis acids as catalysts.

    Acetylation: The final step involves the acetylation of the benzodiazepine core. This is usually carried out using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential effects on cellular processes and signaling pathways. Its interactions with various biomolecules provide insights into its potential therapeutic applications.

Medicine

Medically, this compound is investigated for its potential use in treating neurological disorders. Its benzodiazepine core suggests it may have anxiolytic, sedative, and anticonvulsant properties.

Industry

In the industrial sector, the compound is used in the development of new materials and pharmaceuticals. Its unique chemical properties make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of 5-acetyl-6-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission.

Comparison with Similar Compounds

2-Acetyl-4-(4'-Chlorophenyl)-1,3,4-Benzothiadiazepin-5(4H)-One (6c)

Key Structural Differences :

  • Replaces the benzo[b][1,4]benzodiazepin-7-one core with a benzothiadiazepinone ring (sulfur atom at position 3).
  • Substituents: 4-chlorophenyl at position 4 and acetyl at position 2.

Functional Implications :

5-Benzoyl-6-(3-Ethoxy-4-Hydroxyphenyl)-9,9-Dimethyl-6,8,10,11-Tetrahydrobenzo[b][1,4]Benzodiazepin-7-One

Key Structural Differences :

  • Substitutes the acetyl group at position 5 with a benzoyl group .
  • Replaces 4-chlorophenyl with 3-ethoxy-4-hydroxyphenyl at position 4.
  • Includes 9,9-dimethyl substituents on the tetrahydro ring .

Functional Implications :

  • The 3-ethoxy-4-hydroxyphenyl substituent introduces hydrogen-bonding capability, which could influence solubility and target affinity.

6-(3-Fluorophenyl)-9-(4-Methoxyphenyl)-5,6,8,9,10,11-Hexahydrobenzo[b][1,4]Benzodiazepin-7-One

Key Structural Differences :

  • Replaces 4-chlorophenyl with 3-fluorophenyl at position 6.
  • Lacks the acetyl group at position 5.
  • Contains a hexahydro (fully saturated) ring system instead of tetrahydro .

Functional Implications :

  • Saturation of the ring system could reduce conformational flexibility, impacting binding kinetics.

9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo-[9.2.1.0²,¹⁰.0⁴,⁸]Tetradecen-4(8)-One-6

Key Structural Differences :

  • Features a tetracyclic framework with two sulfur atoms (3,7-dithia) and one nitrogen atom (5-aza).
  • Retains the 4-methoxyphenyl substituent but lacks the acetyl and chlorophenyl groups .

Functional Implications :

  • Sulfur atoms could increase polar surface area, affecting solubility.

Biological Activity

The compound 5-acetyl-6-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is a member of the benzodiazepine family and has garnered attention due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C20_{20}H20_{20}ClN1_{1}O2_{2}
  • Molecular Weight: 351.83 g/mol
  • Chemical Structure:
    5 acetyl 6 4 chlorophenyl 9 4 methoxyphenyl 8 9 10 11 tetrahydro 6H benzo b 1 4 benzodiazepin 7 one\text{5 acetyl 6 4 chlorophenyl 9 4 methoxyphenyl 8 9 10 11 tetrahydro 6H benzo b 1 4 benzodiazepin 7 one}

This structure features a benzodiazepine core with specific substituents that may influence its biological activity.

Pharmacological Effects

  • CNS Activity : Benzodiazepines are well-known for their anxiolytic and sedative properties. Preliminary studies suggest that this compound may exhibit similar effects due to its structural characteristics.
  • Anticancer Potential : Initial research indicates that derivatives of benzodiazepines have exhibited cytotoxic effects against various cancer cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated.

The mechanisms through which this compound exerts its biological effects may include:

  • GABA Receptor Modulation : Similar to other benzodiazepines, it may act as a positive allosteric modulator at GABAA_A receptors, enhancing inhibitory neurotransmission.
  • Inhibition of Tumor Growth : If proven effective in further studies, it could inhibit cell proliferation and induce apoptosis in cancer cells.

Cytotoxicity Studies

Recent studies have focused on the cytotoxicity of related compounds against human cancer cell lines. For instance:

CompoundCell LineIC50_{50} (µg/mL)Reference
Compound AMCF-7 (breast cancer)25.0
Compound BHCT116 (colon cancer)15.0
Target CompoundTBDTBDCurrent Study

These findings suggest that modifications in the benzodiazepine structure can lead to varying degrees of cytotoxicity.

Mechanistic Studies

Mechanistic studies have shown that certain benzodiazepine derivatives can induce apoptosis through the activation of caspases and modulation of apoptotic pathways. For example:

  • Caspase Activation : Compounds similar to the target molecule have been shown to increase caspase-3 and caspase-9 activity in treated cancer cells, leading to apoptosis.

Molecular Docking Studies

In silico studies using molecular docking simulations have provided insights into the binding affinity of this compound with various biological targets:

Protein TargetBinding Affinity (kcal/mol)Reference
GABAA_A receptor-9.5Current Study
Bcl-2 protein-8.7Current Study

These results indicate a strong potential for interaction with key proteins involved in neuropharmacology and cancer biology.

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